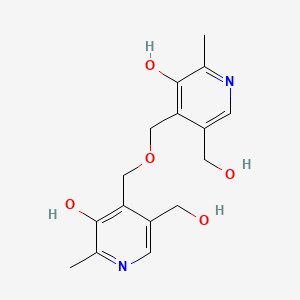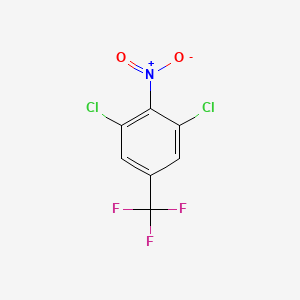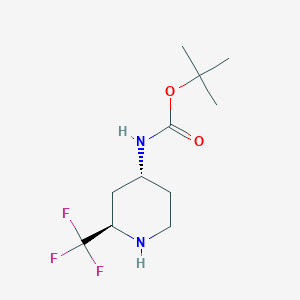
(2R,4R)-4-Boc-amino-2-(trifluoromethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-4-Boc-amino-2-(trifluoromethyl)piperidine is a chemical compound with the molecular formula C11H20F3NO2 It is a piperidine derivative that features a trifluoromethyl group and a Boc (tert-butoxycarbonyl) protected amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Boc-amino-2-(trifluoromethyl)piperidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine derivatives.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Boc Protection: The amino group is protected using Boc anhydride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Continuous Flow Chemistry: This technique allows for better control over reaction parameters and scalability.
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4R)-4-Boc-amino-2-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, revealing the free amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or borane complexes.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
N-oxides: Formed from oxidation reactions.
Deprotected Amines: Resulting from reduction reactions.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(2R,4R)-4-Boc-amino-2-(trifluoromethyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (2R,4R)-4-Boc-amino-2-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The Boc-protected amino group can be deprotected under physiological conditions, revealing the active amine that can interact with various enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,4R)-4-Trifluoromethyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester
- (2R,4R)-4-Methylpiperidine-2-carboxylic acid
Uniqueness
(2R,4R)-4-Boc-amino-2-(trifluoromethyl)piperidine is unique due to its combination of a trifluoromethyl group and a Boc-protected amino group. This combination imparts distinct physicochemical properties, such as increased stability and lipophilicity, making it valuable in various research applications.
Eigenschaften
Molekularformel |
C11H19F3N2O2 |
|---|---|
Molekulargewicht |
268.28 g/mol |
IUPAC-Name |
tert-butyl N-[(2R,4R)-2-(trifluoromethyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-7-4-5-15-8(6-7)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)/t7-,8-/m1/s1 |
InChI-Schlüssel |
IHMWVWBSRVQKQQ-HTQZYQBOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN[C@H](C1)C(F)(F)F |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCNC(C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


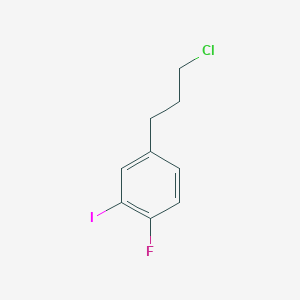
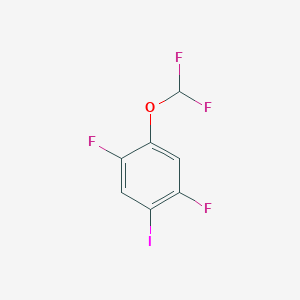
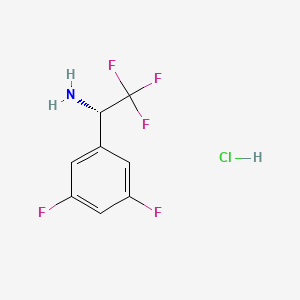

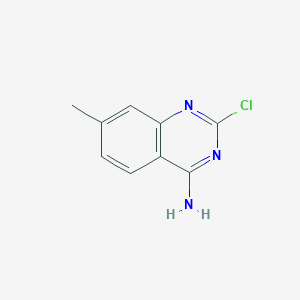

![tert-Butyl 1-((tert-butoxycarbonyl)amino)-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14037951.png)
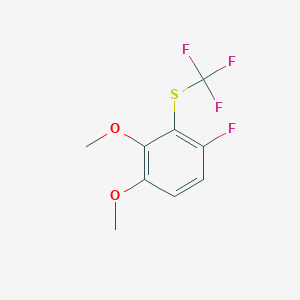
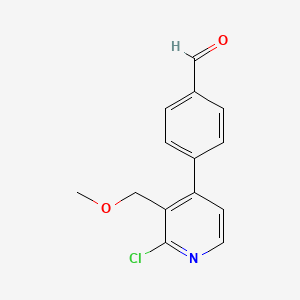
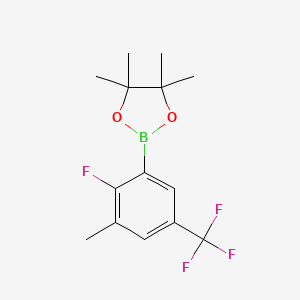

![N-[1-(Oxan-2-YL)-1H-pyrazolo[4,3-C]pyridin-6-YL]acetamide](/img/structure/B14037995.png)
